molecular formula C18H15N5O B11190572 6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine

6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11190572
M. Wt: 317.3 g/mol
InChI Key: WNOJMYQYKBXNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzofuran ring, a triazine ring, and a phenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a triazine precursor.

    Coupling with the Phenyl Group: The final step involves coupling the benzofuran-triazine intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine stands out due to its combined structural features of benzofuran, triazine, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its unique combination of rings and functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H15N5O/c1-11-13-9-5-6-10-14(13)24-15(11)16-21-17(19)23-18(22-16)20-12-7-3-2-4-8-12/h2-10H,1H3,(H3,19,20,21,22,23)

InChI Key

WNOJMYQYKBXNCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.